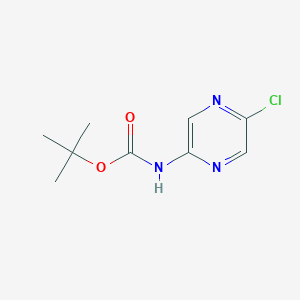

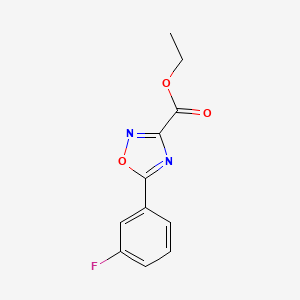

![molecular formula C18H15N3O3 B2407082 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 1207001-76-0](/img/structure/B2407082.png)

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are heterocyclic compounds that contain one oxygen atom and two nitrogen atoms in a five-membered ring . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are often used as a framework for drug development .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The yield of these reactions can be quite high, with some reactions yielding up to 94% of the desired product .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including annulation reactions and desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific compound. For example, some 1,2,4-oxadiazoles are solid at room temperature . They can also exhibit a range of melting points .Aplicaciones Científicas De Investigación

1,2,4-Oxadiazole in Drug Development

The 1,2,4-oxadiazole moiety is a core structure found in various pharmacologically active compounds. This five-membered heterocyclic ring, containing two nitrogen atoms and one oxygen atom, is known for its favorable physical, chemical, and pharmacokinetic properties. These properties enhance the pharmacological activity of compounds through hydrogen bond interactions with biomacromolecules. Recent studies have shown that oxadiazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The versatility of the 1,2,4-oxadiazole ring as a bioactive unit underscores its importance in the synthesis of new medicinal agents (Jing-Jing Wang et al., 2022).

Xanthene Derivatives in Biomedical Applications

Xanthene derivatives, encompassing a wide array of biological activities, have been isolated from various plants, especially those belonging to the Guttiferae family. These compounds have demonstrated significant pharmacological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The structural diversity and biological efficacy of xanthene derivatives position them as valuable scaffolds for the development of new therapeutic agents. Their potential in drug discovery is particularly notable in the context of treating diseases with complex pathologies (Ofentse Mazimba et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-11-20-16(24-21-11)10-19-18(22)17-12-6-2-4-8-14(12)23-15-9-5-3-7-13(15)17/h2-9,17H,10H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWNMVINUZGFGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

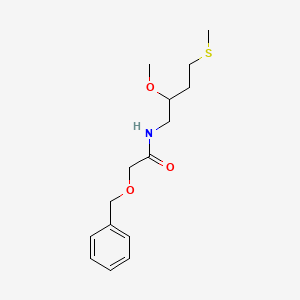

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

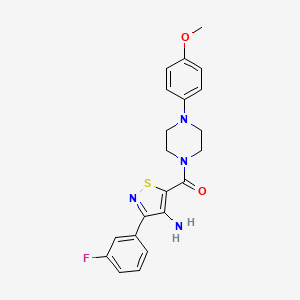

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

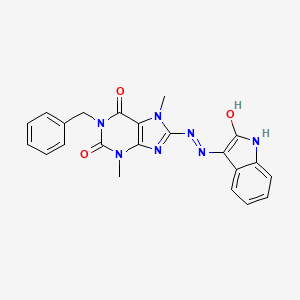

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)